4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid
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Description
4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.282. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Intermediate Applications
Research in the field of synthetic chemistry has led to the development of complex molecules with potential applications in various domains, including pharmaceuticals and material science. The synthesis of related compounds, such as those derived from benzoic acid and its interactions with different chemical groups, has been extensively studied. For instance, the work by Taylor et al. (1996) involves the synthesis of derivatives through the manipulation of benzoic acid, showcasing techniques that could be relevant to the synthesis of the specified compound. These methodologies may be applicable in creating compounds with similar structures or functionalities for use in chemical research or as intermediates in the synthesis of more complex molecules (Taylor et al., 1996).
Liquid Crystalline Properties
The design and synthesis of liquid crystalline materials derived from benzoic acid derivatives have been a significant area of research, potentially including compounds similar to the one . For example, Gude et al. (2013) explored a family of bent-core nematic liquid crystals derived from benzoic acid, which indicates the potential of benzoic acid derivatives in the creation of new materials with specific optical and electronic properties. These materials could be useful in displays, sensors, and other electronic devices (Gude et al., 2013).
Antimicrobial Activity
The exploration of benzoic acid derivatives for antimicrobial activity has led to the identification of compounds with potential applications in fighting bacterial infections. Banday et al. (2010) investigated the antimicrobial activity of specific derivatives, highlighting the role of structural modifications in enhancing efficacy against various bacterial strains. This research area suggests that derivatives of benzoic acid, including the specified compound, could be of interest in developing new antimicrobial agents or coatings with health and safety applications (Banday et al., 2010).
Advanced Material Applications
Research into the modification of benzoic acid derivatives has also extended into the development of advanced materials with specific functionalities. For instance, Jamain et al. (2020) worked on synthesizing novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. Such studies indicate the versatility of benzoic acid derivatives in creating materials with unique properties, such as enhanced fire retardancy, which could have applications in safety equipment, construction materials, and beyond (Jamain et al., 2020).
Properties
IUPAC Name |
4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-2-7-14(22-10)8-12(9-17)15(19)18-13-5-3-11(4-6-13)16(20)21/h2-8H,1H3,(H,18,19)(H,20,21)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAPMZIKBIZVON-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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